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molecular formula C17H18O5 B3256466 Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate CAS No. 27065-65-2

Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate

Cat. No. B3256466
M. Wt: 302.32 g/mol
InChI Key: FHMBWZLKMRUKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07049311B1

Procedure details

Benzyl chloride (11.04 g, 86.9 mmol) was added to a stirred solution of 121 (19.22 g, 90.8 mmol) over K2CO3 (6.59 g, 47.7 mmol) in anhydrous MeOH (175 mL) and the mixture was heated at reflux for 12 h. Excess solvent was removed under reduced pressure and the residue was extracted with benzene (3×100 mL). The organic layer was washed with H2O (3×100 mL), brine (3×100 mL) and dried over anhydrous MgSO4. Evaporation of the solvent afforded an orange oil which crystallised on standing. The solid was redissolved in EtOAc, and briefly washed with 1N NaOH (100 mL), H2O (100 mL), brine (100 mL) and dried over MgSO4. Evaporation of excess solvent yielded the product as a yellow solid 122 (19.20 g, 63.6 mmol); 1H NMR (270 MHz, CDCl3) δ 3.8 (s, 3H), 3.85 (s, 3H), 3.9 (s, 3H), 5.1 (s, 2H), 7.3-7.5 (m, 7H); 13C NMR (67.8 MHz, CDCl3) δ 166.7, 153.2, 140.8, 137.3, 128.7, 128.6, 128.4, 128.4, 128.2, 128.0, 127.7, 125.3, 106.7, 74.9, 56.1, 52.2.
Quantity
11.04 g
Type
reactant
Reaction Step One
Name
Quantity
19.22 g
Type
reactant
Reaction Step One
Name
Quantity
6.59 g
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH:9][C:10]1[C:19]([O:20][CH3:21])=[CH:18][C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:12][C:11]=1[O:22][CH3:23].C([O-])([O-])=O.[K+].[K+]>CO>[CH2:1]([O:9][C:10]1[C:11]([O:22][CH3:23])=[CH:12][C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:18][C:19]=1[O:20][CH3:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
11.04 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
19.22 g
Type
reactant
Smiles
OC1=C(C=C(C(=O)OC)C=C1OC)OC
Name
Quantity
6.59 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
175 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
Excess solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with benzene (3×100 mL)
WASH
Type
WASH
Details
The organic layer was washed with H2O (3×100 mL), brine (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
afforded an orange oil which
CUSTOM
Type
CUSTOM
Details
crystallised
DISSOLUTION
Type
DISSOLUTION
Details
The solid was redissolved in EtOAc
WASH
Type
WASH
Details
briefly washed with 1N NaOH (100 mL), H2O (100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of excess solvent

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C(=O)OC)C=C1OC)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 63.6 mmol
AMOUNT: MASS 19.2 g
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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